2-Chloro-4-fluoro-6-methylpyrimidine 2-Chloro-4-fluoro-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18041607
InChI: InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3
SMILES:
Molecular Formula: C5H4ClFN2
Molecular Weight: 146.55 g/mol

2-Chloro-4-fluoro-6-methylpyrimidine

CAS No.:

Cat. No.: VC18041607

Molecular Formula: C5H4ClFN2

Molecular Weight: 146.55 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoro-6-methylpyrimidine -

Molecular Formula C5H4ClFN2
Molecular Weight 146.55 g/mol
IUPAC Name 2-chloro-4-fluoro-6-methylpyrimidine
Standard InChI InChI=1S/C5H4ClFN2/c1-3-2-4(7)9-5(6)8-3/h2H,1H3
Standard InChI Key MXNIPJIYBXRTPQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=N1)Cl)F

Chemical and Structural Properties

Molecular Characteristics

2-Chloro-4-fluoro-6-methylpyrimidine belongs to the pyrimidine family, a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3. The substituents at positions 2 (chloro), 4 (fluoro), and 6 (methyl) create a distinct electronic profile:

  • Chlorine: An electron-withdrawing group that enhances electrophilic substitution reactivity.

  • Fluorine: Provides strong electronegativity, improving metabolic stability in pharmaceutical candidates.

  • Methyl: An electron-donating group that influences steric hindrance and solubility.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₅H₄ClFN₂
Molecular Weight146.55 g/mol
IUPAC Name2-chloro-4-fluoro-6-methylpyrimidine
Canonical SMILESCC1=CC(=NC(=N1)Cl)F
InChI KeyMXNIPJIYBXRTPQ-UHFFFAOYSA-N

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis of 2-chloro-4-fluoro-6-methylpyrimidine typically involves sequential halogenation of a pyrimidine precursor. A general approach includes:

  • Diazotization and Fluorination: Introduction of fluorine via diazonium intermediates.

  • Chlorination: Reaction with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .

Example Protocol (Adapted from Patent CN110372602A ):

  • Step 1: 2-Methyl-4-hydroxypyrimidine is reacted with POCl₃ (5–10 equivalents) and an organic base (e.g., triethylamine, 0.3–0.7 equivalents) at 25–100°C for 2–5 hours.

  • Step 2: Post-reaction, excess POCl₃ is removed under reduced pressure. The crude product is quenched with water, extracted with an organic solvent (e.g., dichloromethane), dried, and concentrated.

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CMaximizes chlorination efficiency
POCl₃ Equivalents8–10Reduces side reactions
Base (Triethylamine)0.5 equivalentsNeutralizes HCl byproduct

Green Chemistry Advances

Recent efforts focus on reducing environmental impact:

  • Solvent-Free Conditions: Using excess POCl₃ as both reagent and solvent .

  • Catalytic Bases: Employing 1,8-diazabicycloundec-7-ene (DBU) to lower reagent stoichiometry .

Chemical Reactivity and Derivative Formation

Nucleophilic Substitution

The chloro and fluoro groups undergo selective displacement:

  • Chloro Replacement: Reacts with amines (e.g., aniline) to form 2-amino-4-fluoro-6-methylpyrimidine.

  • Fluoro Retention: Fluorine’s strong C-F bond resists hydrolysis, enabling selective functionalization.

Cross-Coupling Reactions

Applications in Medicinal Chemistry

Kinase Inhibitor Development

The compound’s pyrimidine core is a key scaffold in kinase inhibitors:

  • EGFR Inhibitors: Analogues with 4-fluoro-6-methyl substitutions show nanomolar activity against epidermal growth factor receptor (EGFR).

  • CDK4/6 Targeting: Chlorine enhances binding to cyclin-dependent kinases via halogen bonding.

Antibacterial and Antiviral Agents

  • Bacterial Dihydrofolate Reductase (DHFR) Inhibition: Fluorine improves membrane permeability, while chlorine enhances target affinity.

  • HIV-1 Reverse Transcriptase: Pyrimidine derivatives with chloro-fluoro motifs exhibit low micromolar IC₅₀ values.

Comparison with Structural Analogues

Table 3: Comparative Analysis of Pyrimidine Derivatives

CompoundMolecular FormulaKey SubstituentsApplications
2-Chloro-4-ethoxy-6-methylpyrimidineC₇H₉ClN₂OEthoxy (C₂H₅O)Agrochemical intermediates
4-Chloro-6-(2-chloro-4-fluorophenyl)-2-methylpyrimidineC₁₁H₇Cl₂FN₂BiphenylAnticancer lead compound
  • Electron-Donating vs. Withdrawing Groups: Ethoxy derivatives (electron-donating) show higher solubility but reduced metabolic stability compared to fluoro-chloro analogues .

Future Directions and Challenges

Scalability and Cost-Efficiency

  • Continuous Flow Synthesis: Potential to enhance yield and reduce reaction times .

  • Biocatalytic Halogenation: Enzymatic methods for greener fluorine incorporation.

Targeted Drug Delivery

  • Prodrug Design: Masking the chloro group with biodegradable linkers (e.g., esterase-sensitive motifs) to improve bioavailability.

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